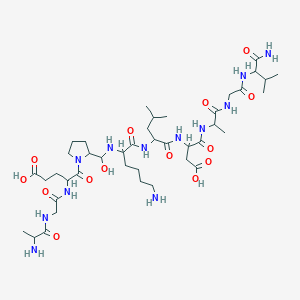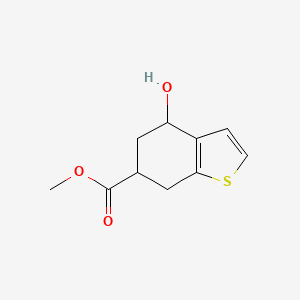
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both an azetidine ring and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The azetidine and oxadiazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the azetidine or oxadiazole rings .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The azetidine ring may interact with enzymes or receptors, while the oxadiazole ring could participate in hydrogen bonding or other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
2-(Azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride: Another azetidine-containing compound with potential biological activities.
Uniqueness
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole is unique due to the combination of the azetidine and oxadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-(azetidin-3-ylmethyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)2-6-3-8-4-6/h6,8H,2-4H2,1H3 |
InChI-Schlüssel |
MZWLHTRLPCEEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)CC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)

![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)




![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)

![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
